![molecular formula C25H24N6OS B2403508 N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1223980-61-7](/img/no-structure.png)
N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several heterocyclic rings including pyrazole and triazole . These types of compounds are often studied for their potential biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Pyrazolo and triazole rings can participate in a variety of chemical reactions .Scientific Research Applications
- Advantages : Compound X offers simpler and greener synthetic methods compared to other fluorophores. It exhibits good solid-state emission intensities, making it a viable choice for imaging studies .
Fluorescent Probes and Imaging Agents
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves the reaction of mesityl chloride with 2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "Mesityl chloride", "2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetic acid (1.0 equiv) in a suitable solvent (e.g. DMF, DMSO) and add a base (1.2 equiv) such as triethylamine.", "Step 2: Add mesityl chloride (1.1 equiv) dropwise to the reaction mixture while stirring at room temperature.", "Step 3: Heat the reaction mixture to reflux for several hours (e.g. 6-8 hours).", "Step 4: Allow the reaction mixture to cool to room temperature and then pour it into water.", "Step 5: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a solid." ] } | |
CAS RN |
1223980-61-7 |
Product Name |
N-mesityl-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide |
Molecular Formula |
C25H24N6OS |
Molecular Weight |
456.57 |
IUPAC Name |
2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C25H24N6OS/c1-15-5-7-19(8-6-15)20-13-21-24-27-28-25(30(24)9-10-31(21)29-20)33-14-22(32)26-23-17(3)11-16(2)12-18(23)4/h5-13H,14H2,1-4H3,(H,26,32) |
InChI Key |
YYVVBWIZGNBHJM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=C(C=C5C)C)C)C3=C2 |
solubility |
not available |
Origin of Product |
United States |
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